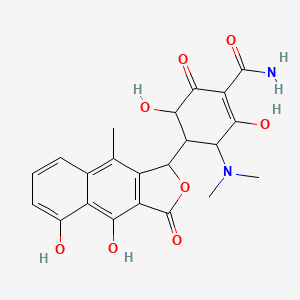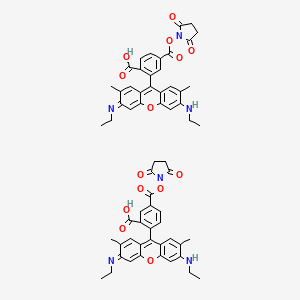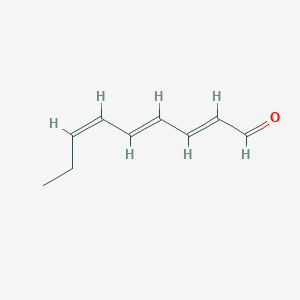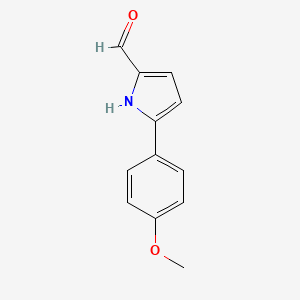
alpha - Terpineol - d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Terpineol-d6 is a specifically isotopically labeled form of alpha-Terpineol, a naturally occurring monoterpene found in many plants. The “d6” designation indicates that six of the hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. It has a pleasant odor similar to lilacs and is a common ingredient in perfumes, cosmetics, and aromatic scents .
Synthesis Analysis
The synthesis of Terpineol is often achieved from α-Pinene using low-price acid catalysts . The highest yield of terpineol from α-pinene in this hydration reaction was 53.5 wt% using mixed phosphoric and acetic acid .Molecular Structure Analysis
The molecular formula of alpha-Terpineol is C10H18O . The structure of terpineol was determined in the 1880s through studies conducted by Semmler, Tiemann, Wagner, and Wallach . Terpineols are recognized as a set of four isomers: α-, β-, γ-, and δ-terpineol .Chemical Reactions Analysis
Alpha-Terpineol exhibits antitumor activity against various tumor cell lines, potentially acting as an NF-kappaB inhibitor. It downregulates the expression of several NF-kappaB-related genes, suggesting a mechanism involving inhibition of the NF-kappaB pathway.Physical And Chemical Properties Analysis
Alpha-Terpineol is a tertiary monoterpenoid alcohol widely and commonly used in the flavors and fragrances industry for its sensory properties . It is present in different natural sources, but its production is mostly based on chemical hydration using α-pinene or turpentine .Scientific Research Applications
Flavors and Fragrances Industry
Alpha-Terpineol is a tertiary monoterpenoid alcohol widely used in the flavors and fragrances industry for its sensory properties . It has a pleasant odor similar to lilacs and is a common ingredient in perfumes, cosmetics, and aromatic scents .
Antioxidant Properties
Alpha-Terpineol exhibits antioxidant properties . This means it can neutralize harmful free radicals in the body, potentially reducing or preventing damage to cells.
Anti-inflammatory Properties
Alpha-Terpineol has been found to have anti-inflammatory effects . This could make it useful in treating conditions characterized by inflammation.
Anticancer Properties
Research has indicated that Alpha-Terpineol has anticancer properties . This suggests it could potentially be used in cancer treatment or prevention.
Enhancing Skin Penetration
Alpha-Terpineol is used to enhance skin penetration. This could make it valuable in the formulation of topical medications or skincare products.
Insecticidal Properties
Alpha-Terpineol also possesses insecticidal properties . This means it could be used in the development of natural insect repellents or pesticides.
Mechanism of Action
Target of Action
Alpha-Terpineol-d6, a deuterated derivative of alpha-Terpineol , has been found to interact with several targets. The primary target of this compound is the nociceptive TRP ankyrin 1 (TRPA1), a molecular target for the repellent action of Pulegone in avian species .
Mode of Action
The interaction between the hydroxyl group of alpha-Terpineol and bacteria affects membrane function, contributing to the bacteria’s death . This interaction involves the formation of glycosidic bonds and hydrogen bonds with bacteria, increasing the membrane gelation and reducing the membrane fluidity .
Biochemical Pathways
Alpha-Terpineol-d6 is involved in several biochemical pathways. It is produced via the biotransformation of monoterpenes such as limonene, alpha- and beta-pinenes . The antinociceptive effect of alpha-Terpineol is mediated through a channel pathway .
Pharmacokinetics
The deuterium substitution in the molecule may influence the pharmacokinetics and metabolic spectrum of the compound .
Result of Action
Alpha-Terpineol-d6 exhibits various biological properties. It has been associated with antioxidant, anti-inflammatory, antiproliferative, antimicrobial, and analgesic effects . Treatment with alpha-Terpineol induces cell cycle arrest and apoptosis in the cell line tested in a dose- and time-dependent manner .
Safety and Hazards
Future Directions
Considering the information presented, it is believed that α-Terpineol applications may transcend the flavors and fragrances industry in the future . This compound has a wide range of biological applications as an antioxidant, anticancer, anticonvulsant, antiulcer, antihypertensive, anti-nociceptive compound . Therefore, it plays an important role in therapeutic applications .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of alpha-Terpineol-d6 involves the conversion of starting material, p-Cymene, to alpha-Terpineol-d6 using a series of reactions.", "Starting Materials": [ "p-Cymene", "Deuterium oxide (D2O)", "Sodium borohydride (NaBH4)", "Acetic acid (CH3COOH)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Magnesium sulfate (MgSO4)", "Sodium sulfate (Na2SO4)", "Anhydrous sodium sulfate (Na2SO4)" ], "Reaction": [ "Step 1: p-Cymene is reacted with D2O and NaBH4 in the presence of acetic acid to produce p-Cymene-d6.", "Step 2: p-Cymene-d6 is oxidized with NaOH and HCl to produce p-Cymenol-d6.", "Step 3: p-Cymenol-d6 is reacted with MgSO4 and Na2SO4 to produce alpha-Terpineol-d6.", "Step 4: The alpha-Terpineol-d6 is purified using anhydrous sodium sulfate." ] } | |
CAS RN |
1263090-98-7 |
Molecular Formula |
C10H12D6O |
Molecular Weight |
160.29 |
Purity |
95% min. |
synonyms |
alpha - Terpineol - d6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








